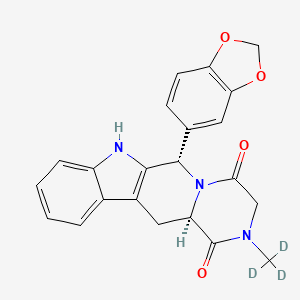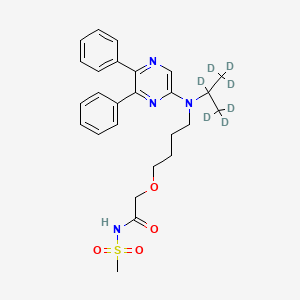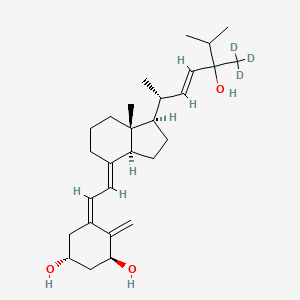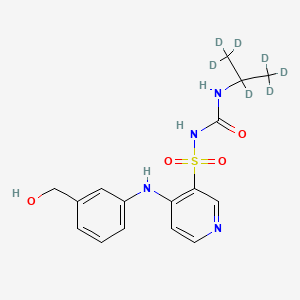
1-Hexadecyl-2-acetyl-sn-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylhydrolase-IN-1 is a compound known for its inhibitory effects on acetylhydrolase enzymes. These enzymes play a crucial role in various biological processes, including inflammation and lipid metabolism. Acetylhydrolase-IN-1 has garnered significant attention in scientific research due to its potential therapeutic applications in treating inflammatory diseases and other conditions related to lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetylhydrolase-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of acetylation reactions, where an acetyl group is introduced into the molecule. This process often requires the use of reagents such as acetic anhydride and catalysts like pyridine .
Industrial Production Methods
Industrial production of Acetylhydrolase-IN-1 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Acetylhydrolase-IN-1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Acetylhydrolase-IN-1 include acetic anhydride, pyridine, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from the reactions of Acetylhydrolase-IN-1 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Acetylhydrolase-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Acetylhydrolase-IN-1 exerts its effects by inhibiting the activity of acetylhydrolase enzymes. These enzymes are involved in the hydrolysis of acetyl groups from various substrates, which plays a crucial role in regulating inflammation and lipid metabolism. By inhibiting these enzymes, Acetylhydrolase-IN-1 can modulate these biological processes and potentially provide therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Acetylhydrolase-IN-1 include:
Acetylcholinesterase inhibitors: These compounds inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Phospholipase A2 inhibitors: These compounds inhibit phospholipase A2, an enzyme involved in the hydrolysis of phospholipids.
Uniqueness
Acetylhydrolase-IN-1 is unique in its specific inhibition of acetylhydrolase enzymes, which distinguishes it from other enzyme inhibitors. Its ability to modulate inflammation and lipid metabolism makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H48NO7P |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecoxypropan-2-yl] acetate |
InChI |
InChI=1S/C23H48NO7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-28-20-23(31-22(2)25)21-30-32(26,27)29-19-17-24/h23H,3-21,24H2,1-2H3,(H,26,27)/t23-/m1/s1 |
InChI Key |
LEBRETLBLINJDM-HSZRJFAPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)




![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)




![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
